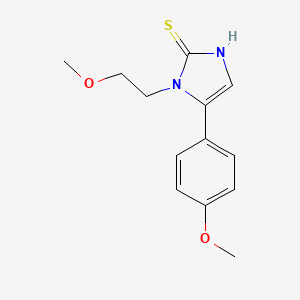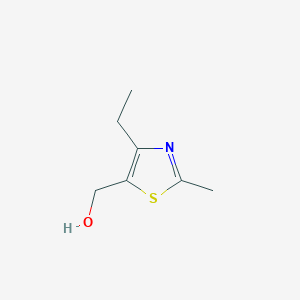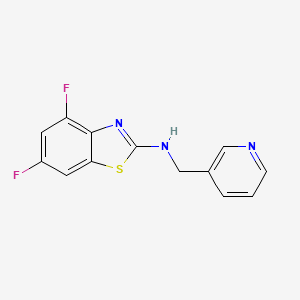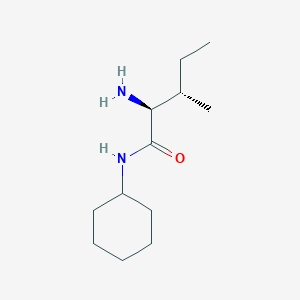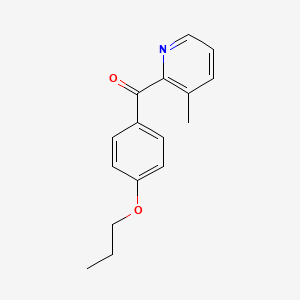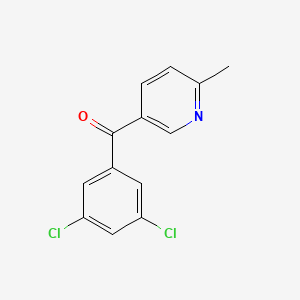
(5-(Furan-3-yl)pyridin-3-yl)methanamine
説明
“(5-(Furan-3-yl)pyridin-3-yl)methanamine” is a member of the class of furans that is furan which is substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . It is a small molecule and is classified as an experimental compound .
Synthesis Analysis
A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6 . Thiophene, substituted thiophene, furan, substituted furan, acetylene, imidazole, substituted imidazole, thiazole, pyrazole, substituted pyrazole, and aliphatic and isoxazol moieties were used to replace the N-methylpyrrolidine ring of nicotine .Molecular Structure Analysis
The molecular formula of “this compound” is C10H10N2O . The exact mass is 174.07900 . The structure of this compound includes a furan ring and a pyridine ring connected by a methanamine group .Chemical Reactions Analysis
The majority of inhibitors of human cytochrome P450 (CYP) 2A6 elicited type II difference spectra indicating the formation of a coordinate covalent bond to the heme iron . The majority of inhibitors were reversible inhibitors although several mechanism-based inactivators were identified .科学的研究の応用
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes, synthesized from ligands including R-(furan-2-yl)methanamine, demonstrated significant anticancer activity against various human cancerous and noncancerous cell lines. Complex C5 showed strong DNA-binding affinity and selective toxicity towards cancerous cell lines, highlighting its potential in targeted cancer therapy (Mbugua et al., 2020).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, through condensation with substituted aryl aldehydes/ketones, exhibited notable anticonvulsant activity. These findings suggest their potential as therapeutic agents for seizures (Pandey & Srivastava, 2011).
DNA Intercalative Inhibitors
A synthesized derivative, acting as a DNA intercalative human topoisomerase IIα catalytic inhibitor, exhibited stronger activity and lower DNA toxicity than etoposide. This highlights its potential for caspase 3-independent anticancer activity (Jeon et al., 2017).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and shown to afford unsymmetrical NCN′ pincer palladacycles with good catalytic activity and selectivity (Roffe et al., 2016).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives, incorporating a (5-(4-nitrophenyl) furan-2-yl)-4, 5-dihydropyrazol-1-yl) (pyridin-4-yl) moiety, exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. These compounds represent promising templates for the development of new anti-inflammatory drugs (Ravula et al., 2016).
作用機序
Target of Action
The primary target of (5-(Furan-3-yl)pyridin-3-yl)methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the metabolic activity of the enzyme, potentially affecting the metabolism of certain drugs and other substances .
Result of Action
Given its interaction with Cytochrome P450 2A6, it is possible that the compound could influence the metabolism of certain drugs and other xenobiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, individual factors, such as a person’s genetic makeup, could influence how effectively the compound interacts with its target, Cytochrome P450 2A6 .
生化学分析
Biochemical Properties
(5-(Furan-3-yl)pyridin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450 2A6, which is involved in the metabolism of various substances in the liver . The nature of this interaction involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, its binding to cytochrome P450 2A6 can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 2A6, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biochemical activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its biochemical effects at the cellular level.
特性
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRNPOLCWSRQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744412 | |
| Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-22-6 | |
| Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


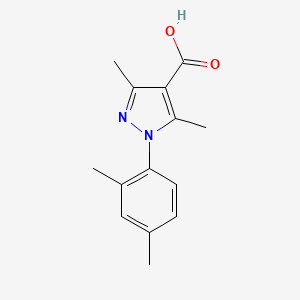
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)
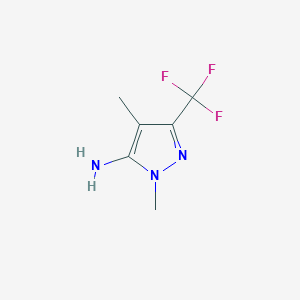
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
